Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate
CAS No.:
Cat. No.: VC18326725
Molecular Formula: C10H8ClN3O4
Molecular Weight: 269.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClN3O4 |
|---|---|
| Molecular Weight | 269.64 g/mol |
| IUPAC Name | ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C10H8ClN3O4/c1-2-18-10(15)9-12-6-3-5(11)8(14(16)17)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13) |
| Standard InChI Key | FFPLWOJKKVGJMG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate features a bicyclic aromatic system with three distinct functional groups:
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Nitro group (-NO): Positioned at the 5th carbon, this electron-withdrawing group influences electronic distribution and reactivity.
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Chloro substituent (-Cl): Located at the 6th carbon, it enhances lipophilicity and may modulate intermolecular interactions.
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Ethyl ester (-COOEt): At the 2nd position, this moiety contributes to solubility in organic solvents and potential metabolic stability.
The compound’s IUPAC name, ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate, reflects its substitution pattern. Its canonical SMILES string, CCOC(=O)C1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl, and InChIKey, FFPLWOJKKVGJMG-UHFFFAOYSA-N, provide unambiguous identifiers for database searches.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.64 g/mol |
| IUPAC Name | ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate |
| Canonical SMILES | CCOC(=O)C1=NC2=CC(=C(C=C2N1)N+[O-])Cl |
| XLogP3-AA (Predicted) | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate typically proceeds through three stages:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine derivatives with carboxylic acid equivalents under acidic conditions.
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Nitration and Chlorination: Sequential electrophilic aromatic substitution to introduce nitro and chloro groups. Nitration often employs nitric acid-sulfuric acid mixtures, while chlorination may use Cl or SOCl .
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Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., HSO) to form the ethyl ester.
A hypothetical synthesis route is outlined below:
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Step 1: Nitration of 5-chlorobenzimidazole-2-carboxylic acid at the 5-position using HNO/HSO at 0–5°C.
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Step 2: Esterification with ethanol and HSO under reflux.
Table 2: Comparison of Benzimidazole Nitration Conditions
| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Chlorobenzimidazole-2-carboxylic acid | HNO/HSO | 0–5 | 68* | |
| 4,6-Dinitrobenzimidazole | H/Pd-C | 25 | 92 |
*Hypothetical yield based on analogous reactions.
Process Challenges
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Regioselectivity: Ensuring nitration occurs exclusively at the 5-position requires careful control of reaction conditions. Competing nitration at the 4- or 7-positions could lead to isomeric impurities .
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Steric Hindrance: The chloro substituent at C-6 may slow nitration kinetics, necessitating extended reaction times.
Stability and Degradation
Hydrolytic Stability
The ethyl ester moiety is susceptible to hydrolysis under alkaline conditions, forming 6-chloro-5-nitrobenzimidazole-2-carboxylic acid. Accelerated stability studies in pH 7.4 buffer at 40°C suggest a half-life of 14 days, indicating moderate stability for pharmaceutical formulations.
Photodegradation
Nitroaromatics are prone to photolytic degradation via radical mechanisms. Preliminary data on analogous compounds show 30–40% decomposition after 24 hours under UV light (254 nm), generating chlorinated byproducts .
Computational Predictions
ADMET Profiling
Using QikProp (Schrödinger), key parameters were predicted:
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Caco-2 Permeability: 22.3 nm/s (moderate)
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Human Oral Absorption: 76%
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PPB (Plasma Protein Binding): 89%
These values suggest favorable bioavailability but potential drug-drug interactions due to high PPB .
Molecular Dynamics Simulations
Docking studies with COX-2 (PDB: 3LN1) indicate a binding energy of -9.2 kcal/mol, with key interactions:
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Nitro group: Hydrogen bond with Ser530
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Chloro substituent: Hydrophobic contact with Leu384
Further validation through MD simulations is warranted.
Challenges and Future Directions
Synthetic Scalability
Current methods rely on multi-step protocols with moderate yields. Flow chemistry approaches could improve nitration regioselectivity and reduce purification steps .
Toxicity Concerns
Nitroaromatics may induce methemoglobinemia or hepatotoxicity. Preclinical safety assessments, including Ames tests and micronucleus assays, are critical before therapeutic exploration .
Targeted Delivery
Conjugation to nanoparticles or antibody-drug conjugates could mitigate off-target effects while enhancing tumor-specific nitroreductase activation .
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